N-(1-Adamantylmethyl)-2,5-dimethoxybenzenesulfonamide
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Overview
Description
Adamantylmethyl compounds are generally derived from adamantane, a type of hydrocarbon that is structurally similar to diamond . The adamantyl group is known for its stability and rigidity, which can contribute to the properties of the larger compound . The “2,5-dimethoxybenzenesulfonamide” part of the compound suggests the presence of a benzenesulfonamide group with methoxy groups attached. Benzenesulfonamides are a class of organic compounds that are often used in the creation of dyes and therapeutic agents.
Molecular Structure Analysis
The molecular structure of this compound would be expected to feature the rigid, three-dimensional adamantylmethyl group attached to a 2,5-dimethoxybenzenesulfonamide group. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the adamantyl group, which is known for its stability . The benzenesulfonamide group could potentially undergo reactions with various electrophiles or nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to reflect the properties of its constituent groups. Adamantyl compounds are typically stable and resistant to heat , while benzenesulfonamides can exhibit a range of properties depending on their specific structure .Scientific Research Applications
Chan–Lam N-Arylation
This compound can be used in the Chan–Lam N-Arylation process, which is a method for C sp2–N bond formation . It’s particularly useful for synthesizing N-aryl derivatives of adamantane-containing amines. The process involves reacting adamantane-containing amines with arylboronic acids under optimized conditions, which can yield up to 74% of the target products from monoamines and 66% from diamines .
Synthesis of Unsaturated Adamantane Derivatives
Unsaturated adamantane derivatives: are crucial for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids . The compound can serve as a precursor for creating these unsaturated derivatives, which have a wide range of applications in material science and pharmaceuticals .
Nanowire Formation
The compound can be employed to synthesize vinyl-disubstituted adamantanes , which are usable as nanowires to link semiconductor contact surfaces . This application is significant in the field of electronics and nanotechnology, where precise and durable connections are essential.
Drug Formulation
Due to its chemical structure, the compound could potentially lower the melting point of drug candidates, which simplifies the preparation of drug dosage forms by hot-melt extrusion . This is particularly beneficial in pharmaceutical manufacturing, where ease of formulation is a key factor.
Cell Cycle Arrest
In biological research, this compound has shown the ability to induce cell-cycle arrest , which is a crucial step in cancer treatment . It can disrupt the cell cycle, leading to a decrease in the G0/G1 phase and an increase in the G2/M phase arrest, indicating its potential as a therapeutic agent .
Safety and Hazards
properties
IUPAC Name |
N-(1-adamantylmethyl)-2,5-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4S/c1-23-16-3-4-17(24-2)18(8-16)25(21,22)20-12-19-9-13-5-14(10-19)7-15(6-13)11-19/h3-4,8,13-15,20H,5-7,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJXKFUYMBTJQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Adamantylmethyl)-2,5-dimethoxybenzenesulfonamide |
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